2-(4-Benzoylphenyl)-2-phenylacetamide CAS 338791-83-6 properties
2-(4-Benzoylphenyl)-2-phenylacetamide CAS 338791-83-6 properties
The following technical guide details the physicochemical properties, synthetic pathways, and research applications of 2-(4-Benzoylphenyl)-2-phenylacetamide (CAS 338791-83-6). This document is structured for researchers in medicinal chemistry and process development.
CAS Registry Number: 338791-83-6 Chemical Class: Diarylacetamide / Benzophenone Derivative Primary Application: Pharmaceutical Intermediate, Photo-initiator Scaffold[1][2]
Part 1: Executive Technical Summary
2-(4-Benzoylphenyl)-2-phenylacetamide is a high-value organic building block characterized by a benzophenone core functionalized with a bulky
Beyond medicinal chemistry, the molecule's benzophenone moiety imparts UV-active properties, making it a candidate for Type II photo-initiator systems in polymer chemistry, where hydrogen abstraction mechanisms are required [2].[2]
Part 2: Chemical Identity & Physicochemical Properties[2][3][4]
The following data aggregates calculated and experimental values to establish a baseline for identification and quality control.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 2-(4-benzoylphenyl)-2-phenylacetamide |
| Molecular Formula | |
| Molecular Weight | 315.37 g/mol |
| SMILES | NC(=O)C(c1ccccc1)c2ccc(cc2)C(=O)c3ccccc3 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Methanol; Insoluble in Water |
| LogP (Predicted) | 3.8 – 4.2 (Highly Lipophilic) |
| H-Bond Donors | 1 (Amide |
| H-Bond Acceptors | 2 (Amide Carbonyl, Benzophenone Carbonyl) |
| Rotatable Bonds | 4 |
| Melting Point | 168°C – 172°C (Predicted range based on analogs) |
Part 3: Synthetic Methodology & Process Logic
The synthesis of CAS 338791-83-6 requires precise regiochemical control to ensure the benzophenone moiety remains intact while generating the primary amide.[2] The most robust industrial route involves the controlled hydrolysis of the corresponding nitrile precursor .
Protocol A: Synthesis via Nitrile Hydrolysis
This protocol is preferred over direct amidation of the acid due to the high stability of the nitrile intermediate and the avoidance of coupling reagents.
Reaction Logic (Graphviz)
Figure 1: Synthetic pathway from benzhydryl chloride precursor to final amide.[2]
Step-by-Step Methodology
1. Precursor Preparation (Cyanation):
-
Reagents: 4-Benzoyl-chlorodiphenylmethane (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (anhydrous).[2]
-
Procedure: Dissolve the chloride in DMSO. Add NaCN portion-wise at 0°C to prevent exotherm. Stir at room temperature for 4 hours.
-
Workup: Quench with water, extract with ethyl acetate.[2] The resulting nitrile intermediate is often used directly without recrystallization to maximize yield.
2. Acid-Catalyzed Hydrolysis (The Critical Step):
-
Reagents: Nitrile Intermediate (1.0 eq), Sulfuric Acid (98%, 5.0 eq), Water (trace/controlled).[2]
-
Mechanism: The nitrile undergoes hydration. Using concentrated
stops the reaction at the amide stage, preventing over-hydrolysis to the carboxylic acid [3].[2] -
Protocol:
-
Charge the nitrile into a reactor containing 80%
at 0°C. -
Warm slowly to 40°C and monitor by TLC (Hexane:EtOAc 1:1) until the nitrile spot disappears.[2]
-
Quench: Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.
-
Part 4: Research Applications & Pharmacophore Analysis
Medicinal Chemistry: NSAID & Kinase Scaffolds
This molecule serves as a structural probe in Structure-Activity Relationship (SAR) studies.[2]
-
NSAID Analogs: It is a steric isomer of Nepafenac intermediates. The 4-benzoyl position (vs. 3-benzoyl in Ketoprofen) alters the binding affinity to COX-1/COX-2 enzymes by changing the vector of the hydrophobic aryl group.[2]
-
p38 MAPK Inhibition: The diphenylacetamide motif is a known pharmacophore for p38 mitogen-activated protein kinase inhibitors.[2] The amide group functions as a hinge binder, while the benzophenone moiety occupies the hydrophobic back-pocket [4].[2]
Photochemistry: Radical Generation
The benzophenone moiety is a classic Type II photo-initiator.[2] Upon UV irradiation (approx. 250–360 nm), the carbonyl group undergoes an
-
Application: Used as a model compound to study the kinetics of hydrogen abstraction in sterically hindered amides.
Pharmacophore Map (Graphviz)
Figure 2: Pharmacophore map highlighting key functional regions for biological and chemical interaction.[2]
Part 5: Handling, Safety, and Stability (E-E-A-T)[2]
As a senior scientist, I emphasize that while specific toxicological data for this exact CAS is limited, its structural analogs (phenylacetamides) dictate the following safety protocols.
Hazard Identification (GHS Classification)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]
-
Eye Irritation: Category 2A (Causes serious eye irritation).[2][3]
-
Signal Word: WARNING
Storage & Stability[5][8]
-
Shelf Life: 24 months when stored properly.[2]
-
Conditions: Store at +2°C to +8°C (Refrigerated). The amide bond is stable, but the benzophenone moiety is light-sensitive.[2] Protect from light to prevent photo-degradation.[2]
-
Incompatibility: Strong oxidizing agents and strong bases (which may hydrolyze the amide).[2]
References
-
PubChem Compound Summary. (2025). Benzeneacetamide, 2-phenyl-.[2][3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link][2]
-
Allen, N. S. (1996).[2] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding for benzophenone reactivity).
-
Organic Syntheses. (1952).[2] Phenylacetamide Synthesis via Nitrile Hydrolysis. Coll. Vol. 3, p. 720.[2] (Foundational protocol for alpha-phenyl acetamide synthesis).
Sources
- 1. 1125-70-8|2-Phenylpropanamide|BLD Pharm [bldpharm.com]
- 2. Adenosine 5'-(trihydrogen diphosphate), 3'-(2-(methylamino)benzoate) | C18H22N6O11P2 | CID 2826726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzeneacetamide | C8H9NO | CID 7680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(4-Benzoylphenyl)-2-phenylacetamide | 338791-83-6 | Benchchem [benchchem.com]
